molecular formula C6H10N2O2 B11484731 5,6,6-trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

5,6,6-trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No.: B11484731
M. Wt: 142.16 g/mol
InChI Key: HJDIULWPXGVORL-UHFFFAOYSA-N
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Description

5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound featuring an oxadiazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the oxadiazinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield oxadiazinone derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6,6-trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,6-trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another heterocyclic compound with a similar structure but containing sulfur atoms.

    1,3,4-Oxadiazole derivatives: Compounds with a similar oxadiazole ring but different substituents.

Uniqueness: 5,6,6-Trimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and physical properties. This makes it distinct from other oxadiazole derivatives and related compounds.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5,6,6-trimethyl-3H-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C6H10N2O2/c1-4-6(2,3)10-5(9)8-7-4/h1-3H3,(H,8,9)

InChI Key

HJDIULWPXGVORL-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)OC1(C)C

Origin of Product

United States

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